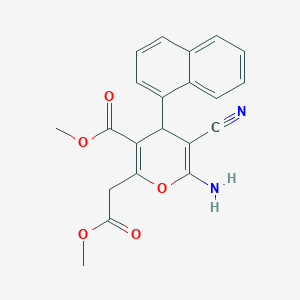

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(1-naphthyl)-4H-pyran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(1-naphthyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C21H18N2O5 and its molecular weight is 378.384. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(1-naphthyl)-4H-pyran-3-carboxylate, a compound with the CAS number 865660-04-4, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on anticancer properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C21H18N2O5

- Molecular Weight: 378.38 g/mol

- CAS Number: 865660-04-4

- Chemical Structure: Chemical Structure

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The cytotoxic activity was assessed using the MTT assay, a standard method for determining cell viability.

Case Study Findings

- In Vitro Studies:

- The compound exhibited significant cytotoxicity against HCT-116 and HEP2 cells.

- IC50 values were determined, showing that this compound had a lower IC50 compared to standard chemotherapeutics like Doxorubicin in certain concentrations.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 6-amino... | HCT-116 | 15.3 |

| Doxorubicin | HCT-116 | 20.5 |

| Methyl 6-amino... | HEP2 | 12.7 |

| Doxorubicin | HEP2 | 18.0 |

- Mechanism of Action:

- The mechanism involves induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

- Further studies indicated that the compound may inhibit key signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyran ring and naphthyl group significantly affect biological activity.

Key Observations:

-

Substituent Effects:

- The presence of electron-withdrawing groups enhances cytotoxicity.

- Compounds with additional hydroxyl groups showed improved activity against cancer cell lines.

-

Comparative Analysis:

- A series of derivatives were synthesized and tested, revealing that modifications to the methoxy group can lead to varied biological responses.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 6-amino-5-cyano-4H-pyran derivatives are synthesized through multicomponent reactions (MCR), which are efficient methods for creating complex molecules. The compound serves as a precursor for synthesizing various pyran derivatives, which have been shown to possess diverse biological activities.

Synthesis Techniques

- Multicomponent Reactions : The synthesis often involves the reaction of aldehydes, malononitrile, and other substrates under catalytic conditions. For instance, a study demonstrated the synthesis of isobutyl 6-amino-4-aryl-5-cyano derivatives using BF3·OEt2 as a catalyst, yielding compounds with unique structural features confirmed by NMR and X-ray crystallography .

Biological Activities

The biological potential of methyl 6-amino-5-cyano derivatives has been extensively researched, highlighting their pharmacological properties.

Antimicrobial Activity

Several derivatives of the compound exhibit notable antimicrobial properties. For example, studies have indicated that certain pyran derivatives can act against various pathogens, making them candidates for developing new antibiotics .

Anticancer Properties

Research has shown that pyran derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with biological targets effectively, which could lead to the development of anticancer agents. Specific studies have focused on its effects on different cancer cell lines, demonstrating cytotoxicity and apoptosis induction .

Material Science

In addition to biological applications, methyl 6-amino-5-cyano derivatives are being explored in material science for their potential use in developing new materials with unique optical and electronic properties.

Polymer Chemistry

The incorporation of pyran moieties into polymer matrices has shown promise in enhancing the material's thermal stability and mechanical properties. Research indicates that polymers containing these functional groups exhibit improved performance in various applications, including coatings and composites .

Case Study 1: Synthesis and Characterization

A detailed study synthesized a series of isobutyl 6-amino-5-cyano derivatives through MCRs and characterized them using spectroscopic methods. The study highlighted the flattened boat conformation of the pyran ring and its implications for biological activity .

Case Study 2: Antimicrobial Activity Assessment

Another research effort focused on evaluating the antimicrobial efficacy of various pyran derivatives against bacterial strains. The results indicated that specific modifications to the methyl 6-amino-5-cyano structure significantly enhanced its antibacterial properties, suggesting pathways for drug development .

Analyse Des Réactions Chimiques

Core Structural Features and Reactivity

The compound methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(1-naphthyl)-4H-pyran-3-carboxylate (CAS: 865660-04-4) is a heterocyclic derivative with a 4H-pyran core substituted at positions 2, 3, 4, and 6. Key functional groups include:

-

Amino group (-NH₂) at position 6

-

Cyano group (-C≡N) at position 5

-

Methoxy ester (-COOCH₃) at position 3

-

Naphthyl substituent at position 4

-

Ethyl ketone (-COCH₂OCH₃) at position 2

These substituents influence reactivity, particularly in nucleophilic substitution, addition, and coordination reactions.

Three-Component Reactions

Similar pyran derivatives (e.g., ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate) are synthesized via three-component reactions involving phenolic Mannich bases, pyridinium ylides, and o-quinone methides . The mechanism likely involves:

-

Formation of o-quinone methide intermediates via deprotonation of phenolic precursors.

-

Michael-type addition of pyridinium ylides to the methide.

-

Intramolecular nucleophilic substitution to form the pyran ring.

Metal Complexation

The compound’s amino and cyano groups enable coordination with metal ions. For example, Zn(II) complexes exhibit shifts in IR and NMR spectra due to chelation, as seen in analogous pyran derivatives .

Nucleophilic Substitution

The methoxy ester (-COOCH₃) at position 3 is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives. This reaction is critical for functional group transformations.

Addition Reactions

The cyano group (-C≡N) at position 5 may participate in nucleophilic attacks (e.g., with alcohols or amines), though specific examples for this compound are not reported.

Coordination Chemistry

The amino group (-NH₂) and cyano group (-C≡N) act as ligands in metal complexes. For instance, Zn(II) complexes show altered NMR signals due to chelation, as observed in related pyran derivatives .

Physical and Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₁₈N₂O₅ | |

| Molecular Weight | 378.38 g/mol | |

| Boiling Point | 622.2±55.0 °C | |

| Density | 1.34±0.1 g/cm³ | |

| pKa | 2.55±0.70 |

Pharmacological Activity

While direct data for this compound is unavailable, related 1,2-dihydronaphtho[2,1-b]furan derivatives exhibit anti-cancer potential, suggesting possible biological applications for structurally similar pyrans .

Coordination Complexes

Metal complexes of pyran derivatives (e.g., Zn(II), Cu(II)) show antimicrobial activity, as demonstrated in studies with ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate .

Future Research Directions

-

Mechanistic Studies : Elucidate the exact role of the naphthyl substituent in directing regioselectivity during synthesis.

-

Biological Screening : Investigate potential anticancer or antimicrobial activity, leveraging analogs with proven efficacy .

-

Coordination Chemistry : Explore chelation behavior with transition metals to design novel catalysts or therapeutic agents.

Propriétés

IUPAC Name |

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-naphthalen-1-yl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-26-17(24)10-16-19(21(25)27-2)18(15(11-22)20(23)28-16)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,18H,10,23H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSWTJMSGWYQDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC3=CC=CC=C32)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.